An In-depth Technical Guide to 5,5-Dimethylpyrrolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5,5-Dimethylpyrrolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethylpyrrolidine-2,4-dione (CAS No. 89464-41-5), a heterocyclic compound belonging to the pyrrolidine-2,4-dione class. While specific research on this particular derivative is limited, this document consolidates available data and extrapolates potential synthetic strategies and biological applications based on the well-established chemistry and pharmacology of the broader pyrrolidine-2,4-dione scaffold. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Pyrrolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine-2,4-dione core, also known as a tetramic acid analogue, is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The inherent functionalities of this scaffold, including a lactam ring and a β-dicarbonyl system, provide a unique platform for chemical modifications, enabling the fine-tuning of its pharmacological properties. Derivatives of pyrrolidine-2,4-dione have demonstrated significant potential as anticonvulsant, antifungal, and anti-inflammatory agents, making this chemical class a subject of intense interest in drug discovery and development. This guide focuses on the 5,5-dimethyl substituted variant, exploring its known characteristics and potential avenues for future research.
Physicochemical Properties of 5,5-Dimethylpyrrolidine-2,4-dione
A summary of the known physicochemical properties of 5,5-Dimethylpyrrolidine-2,4-dione is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 89464-41-5 | [1] |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| IUPAC Name | 5,5-dimethylpyrrolidine-2,4-dione | [1] |
| SMILES | CC1(C)NC(=O)CC1=O | [1] |
| Predicted XlogP | -0.1 | [2] |
| Appearance | Solid | - |
| Storage | Store at 2-8°C under an inert atmosphere. | - |
Note: Some physical properties like melting point and boiling point are not consistently reported across publicly available sources and should be determined experimentally.
Synthesis of 5,5-Dimethylpyrrolidine-2,4-dione: Plausible Synthetic Routes
Retrosynthetic Analysis and Proposed Forward Synthesis
The following diagram illustrates the conceptual workflow for the synthesis of the target compound, starting from readily available precursors.
Caption: Conceptual workflow for the synthesis of 5,5-Dimethylpyrrolidine-2,4-dione.
Proposed Synthetic Protocol via Dieckmann Condensation
The Dieckmann condensation is a well-established intramolecular reaction of diesters to form β-keto esters, which is highly suitable for the synthesis of five- and six-membered rings.[3][4][5][6] An analogous approach for the synthesis of the similar compound 5,5-dimethylpiperidine-2,4-dione has been described, providing a strong basis for this proposed protocol.[7]
Step 1: Synthesis of the Diester Precursor
-
Starting Material: Begin with a commercially available α,α-dimethylated amino acid ester, such as methyl 2-amino-2-methylpropanoate.
-
Acylation: React the amino ester with a suitable malonic acid derivative (e.g., methyl malonyl chloride or a similar activated form of malonic acid) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. This reaction will form the corresponding N-acylated diester.
-
Purification: The resulting diester intermediate should be purified using standard techniques such as column chromatography on silica gel.
Step 2: Intramolecular Dieckmann Condensation
-
Reaction Setup: Dissolve the purified diester in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a strong base, such as sodium ethoxide, sodium hydride, or potassium tert-butoxide, portion-wise to the solution at room temperature or 0 °C. The choice of base and solvent is critical to minimize side reactions.
-
Cyclization: Gently heat the reaction mixture to reflux to promote the intramolecular cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a weak acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by recrystallization or column chromatography to yield 5,5-Dimethylpyrrolidine-2,4-dione.
Alternative Approach: Michael Addition
The Michael addition offers another powerful strategy for the construction of the pyrrolidine-2,5-dione ring system.[8][9] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this is more commonly applied for the synthesis of pyrrolidine-2,5-diones (succinimides), modifications could potentially lead to the 2,4-dione isomer.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 5,5-Dimethylpyrrolidine-2,4-dione is not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: A singlet corresponding to the two methyl groups at the C5 position, a singlet for the methylene protons at the C3 position, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the quaternary C5 carbon, the methyl carbons, the methylene C3 carbon, and the two carbonyl carbons (C2 and C4).
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C-H stretching of the methyl and methylene groups, and strong absorptions for the two carbonyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (127.14 g/mol ) should be observable.
Researchers synthesizing this compound for the first time should perform comprehensive spectroscopic analysis to confirm its identity and purity.
Potential Biological Activities and Experimental Protocols
The pyrrolidine-2,4-dione scaffold is a known pharmacophore with diverse biological activities. While no specific biological data for 5,5-Dimethylpyrrolidine-2,4-dione has been found, its structural similarity to other bioactive pyrrolidine-2,4-diones suggests it may possess similar properties.
Anticonvulsant Activity
Numerous derivatives of pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties.[10][11][12] These compounds are thought to exert their effects through various mechanisms, including modulation of ion channels.
Experimental Protocol: Anticonvulsant Screening
A standard primary screening for anticonvulsant activity involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.[1]
-
Animal Model: Use male Swiss mice (or a similar strain) of a specific weight range.
-
Compound Administration: Dissolve 5,5-Dimethylpyrrolidine-2,4-dione in a suitable vehicle (e.g., a mixture of water, propylene glycol, and Tween 80) and administer it intraperitoneally (i.p.) at various doses.
-
MES Test: At a predetermined time after compound administration, subject the mice to an electrical stimulus through corneal electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase is considered a positive result.
-
scPTZ Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. Observe the mice for the onset of clonic seizures. The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
Data Analysis: Determine the median effective dose (ED₅₀) for each test.
Antifungal Activity
The pyrrolidine-2,4-dione moiety is present in several natural and synthetic compounds with antifungal properties.[7][13][14]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[2]
-
Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.
-
Compound Preparation: Prepare a stock solution of 5,5-Dimethylpyrrolidine-2,4-dione in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).
-
Incubation: In a 96-well microtiter plate, add the fungal inoculum to the wells containing the serially diluted compound. Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.
Anti-inflammatory Activity
Derivatives of the related pyrrolidine-2,5-dione scaffold have shown promising anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15][16][17]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13]
-
Enzyme and Substrate: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human or ovine) enzymes. Arachidonic acid is used as the substrate.
-
Assay Procedure: In a suitable buffer, incubate the enzyme with various concentrations of 5,5-Dimethylpyrrolidine-2,4-dione. Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion and Future Directions
5,5-Dimethylpyrrolidine-2,4-dione represents an intriguing yet underexplored molecule within the pharmacologically significant class of pyrrolidine-2,4-diones. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a solid theoretical framework based on established chemical principles and the known properties of its structural analogues. The proposed synthetic routes, utilizing well-established reactions like the Dieckmann condensation, offer a clear path for its preparation. Furthermore, the potential for anticonvulsant, antifungal, and anti-inflammatory activities, inferred from the broader class of pyrrolidine-2,4-diones, highlights promising avenues for future pharmacological investigation.
It is our hope that this technical guide will stimulate further research into 5,5-Dimethylpyrrolidine-2,4-dione, leading to a deeper understanding of its chemical and biological properties and potentially unlocking its therapeutic value. The detailed experimental protocols provided herein offer a starting point for researchers to embark on the synthesis and biological evaluation of this and related compounds, contributing to the ongoing development of novel therapeutics.
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